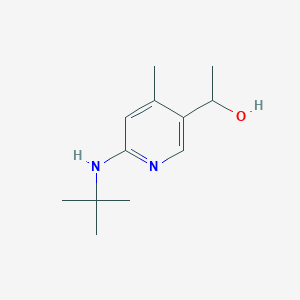

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)ethanol

Description

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)ethanol is a tertiary amine-containing ethanol derivative with a substituted pyridine core. Its structure features a tert-butylamino group at the 6-position and a methyl group at the 4-position of the pyridine ring, coupled with an ethanol moiety at the 3-position. This compound is of interest due to its structural similarity to pharmacologically active agents, such as β₂-adrenergic agonists like salbutamol, which share the 2-(tert-butylamino)ethanol backbone .

Properties

Molecular Formula |

C12H20N2O |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-[6-(tert-butylamino)-4-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C12H20N2O/c1-8-6-11(14-12(3,4)5)13-7-10(8)9(2)15/h6-7,9,15H,1-5H3,(H,13,14) |

InChI Key |

OEDWFMHIWMEVNR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C)O)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)ethanol typically involves the reaction of 4-methyl-3-pyridinol with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.

Scientific Research Applications

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Core Aromatic System

- Pyridine vs. However, pyridine’s electron-deficient nature may reduce binding affinity to certain receptors.

Substituent Effects

- tert-Butylamino Group: Present in all compounds, this group contributes to β₂-adrenergic receptor binding. In salbutamol, its placement on a benzene ring optimizes bronchodilatory activity, while its position on pyridine (as in the target compound) may alter steric interactions with receptor pockets .

- Methyl vs.

Salt Forms and Solubility

- Sulfate and Acetate Salts : Salbutamol’s sulfate salt and the acetate salt in ’s compound improve aqueous solubility, a critical factor for inhalation therapies. The target compound, lacking a salt form in available data, may require formulation optimization for bioavailability .

Biological Activity

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of the compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its unique structure, which includes a pyridine ring substituted with a tert-butylamino group and an ethanol moiety. The molecular formula is , and it has a molecular weight of approximately 220.32 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The tert-butylamino group may facilitate interactions with various receptors, potentially influencing neurotransmission and other signaling pathways.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could mitigate oxidative stress in biological systems.

- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against specific bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related pyridine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

Antioxidant Activity

The compound's antioxidant capacity has been evaluated using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicate a significant reduction in free radicals, suggesting that the compound could help protect cells from oxidative damage .

Study 1: Antimicrobial Efficacy

A study published in 2024 assessed the antimicrobial efficacy of several pyridine derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited potent activity against multiple bacterial strains, with MIC values as low as 0.0338 mg/mL against MRSA strains .

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, compounds similar to this compound were tested for their ability to scavenge free radicals. The study reported an EC50 value of approximately 11.745 mg/mL for effective radical scavenging, indicating a moderate antioxidant potential .

Data Tables

| Activity Type | Tested Strains | MIC (mg/mL) | EC50 (mg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 | - |

| Escherichia coli | 1.0 | - | |

| Antioxidant | - | - | 11.745 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.